molecular formula C5H7ClOS2 B162608 2-Methyl-1,3-dithiolane-2-carbonyl chloride CAS No. 126338-59-8

2-Methyl-1,3-dithiolane-2-carbonyl chloride

Cat. No. B162608
M. Wt: 182.7 g/mol
InChI Key: FHOTVIHXHBVJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-dithiolane-2-carbonyl chloride (MDCC) is a chemical compound that has received significant attention in scientific research due to its unique properties. MDCC is a versatile reagent that can be used in various chemical reactions, making it an essential tool for organic synthesis. In

Mechanism Of Action

2-Methyl-1,3-dithiolane-2-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can also react with carboxylic acids, forming acid chlorides, which are essential intermediates in organic synthesis.

Biochemical And Physiological Effects

2-Methyl-1,3-dithiolane-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can react with various biomolecules. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has been shown to react with amino acids, forming stable adducts. It is also known to react with thiols, forming disulfides.

Advantages And Limitations For Lab Experiments

2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. However, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and must be handled with care. It can react with water and other nucleophiles, leading to the formation of unwanted byproducts.

Future Directions

There are several future directions for 2-Methyl-1,3-dithiolane-2-carbonyl chloride research. One potential application is in the development of fluorescent probes for imaging applications. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used as a precursor for the synthesis of fluorescent dyes that can be used for imaging biomolecules in living cells. Another potential application is in the development of new drugs. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used in the synthesis of novel compounds that can be screened for their therapeutic potential.
In conclusion, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that has received significant attention in scientific research. It is commonly used in organic synthesis and has potential applications in imaging and drug development. Further research is needed to explore its biochemical and physiological effects and to develop new applications for this compound.

Synthesis Methods

2-Methyl-1,3-dithiolane-2-carbonyl chloride can be synthesized by the reaction of 2-methyl-1,3-dithiolane with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive.

Scientific Research Applications

2-Methyl-1,3-dithiolane-2-carbonyl chloride has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of peptides, amino acids, and other organic compounds. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has also been used in the synthesis of fluorescent dyes and in the preparation of biomolecules for various applications.

properties

CAS RN

126338-59-8

Product Name

2-Methyl-1,3-dithiolane-2-carbonyl chloride

Molecular Formula

C5H7ClOS2

Molecular Weight

182.7 g/mol

IUPAC Name

2-methyl-1,3-dithiolane-2-carbonyl chloride

InChI

InChI=1S/C5H7ClOS2/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3

InChI Key

FHOTVIHXHBVJNR-UHFFFAOYSA-N

SMILES

CC1(SCCS1)C(=O)Cl

Canonical SMILES

CC1(SCCS1)C(=O)Cl

synonyms

1,3-Dithiolane-2-carbonyl chloride, 2-methyl- (9CI)

Origin of Product

United States

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